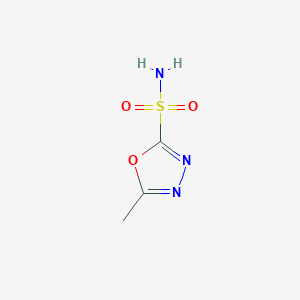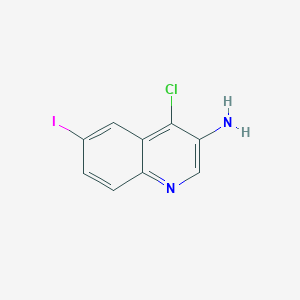
4-Chloro-6-iodoquinolin-3-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Chloro-6-iodoquinolin-3-amine is a heterocyclic aromatic compound that belongs to the quinoline family. Quinoline derivatives are known for their wide range of applications in medicinal chemistry, particularly due to their biological activities. The compound’s structure features a quinoline core substituted with chlorine and iodine atoms at the 4th and 6th positions, respectively, and an amino group at the 3rd position.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-6-iodoquinolin-3-amine typically involves multi-step reactions starting from readily available precursors. One common method includes the cyclization of aniline derivatives with appropriate halogenated reagents. For instance, the reaction of 2-chloro-6-iodoaniline with suitable reagents under controlled conditions can yield the desired quinoline derivative .
Industrial Production Methods: Industrial production of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. Techniques such as microwave irradiation and the use of ionic liquids can enhance reaction efficiency and reduce environmental impact .
化学反応の分析
Types of Reactions: 4-Chloro-6-iodoquinolin-3-amine undergoes various chemical reactions, including:
Substitution Reactions: The halogen atoms can be replaced by other functional groups through nucleophilic substitution.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different quinoline derivatives.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Coupling Reactions: Palladium catalysts and boronic acids.
Major Products: The major products formed from these reactions include various substituted quinolines, which can have different biological and chemical properties .
科学的研究の応用
4-Chloro-6-iodoquinolin-3-amine has significant applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its role in developing new therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 4-Chloro-6-iodoquinolin-3-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, making it a potential anticancer agent .
類似化合物との比較
4-Chloroquinoline: Lacks the iodine substitution, which can affect its reactivity and biological activity.
6-Iodoquinoline: Lacks the chlorine substitution, leading to different chemical properties.
4-Chloro-7-iodoquinoline: Similar structure but with iodine at the 7th position, which can influence its chemical behavior.
Uniqueness: 4-Chloro-6-iodoquinolin-3-amine’s unique combination of chlorine and iodine substitutions at specific positions makes it distinct. This unique structure contributes to its specific reactivity and potential biological activities, setting it apart from other quinoline derivatives .
特性
分子式 |
C9H6ClIN2 |
|---|---|
分子量 |
304.51 g/mol |
IUPAC名 |
4-chloro-6-iodoquinolin-3-amine |
InChI |
InChI=1S/C9H6ClIN2/c10-9-6-3-5(11)1-2-8(6)13-4-7(9)12/h1-4H,12H2 |
InChIキー |
SYIAWFXVNBYQPS-UHFFFAOYSA-N |
正規SMILES |
C1=CC2=NC=C(C(=C2C=C1I)Cl)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


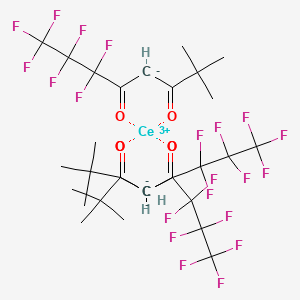

![ethyl (1R,3S)-3-[(Z)-2-chloro-2-(4-chlorophenyl)ethenyl]-2,2-dimethylcyclopropane-1-carboxylate](/img/structure/B13122380.png)
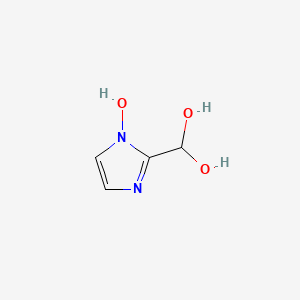
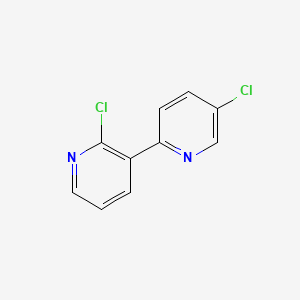

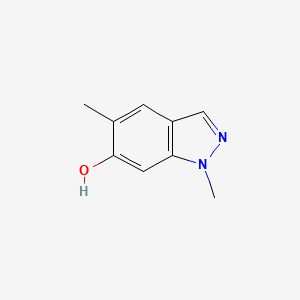
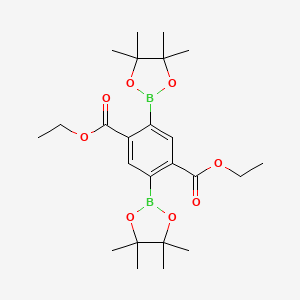
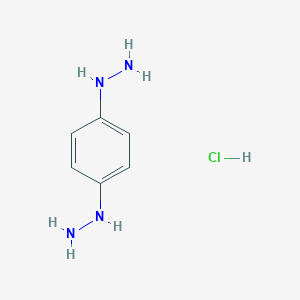
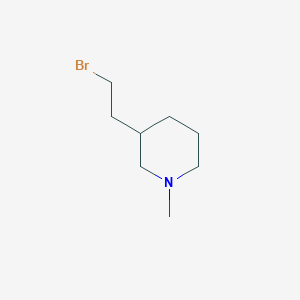
![4,7-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-[1,2,5]thiadiazolo[3,4-c]pyridine](/img/structure/B13122436.png)
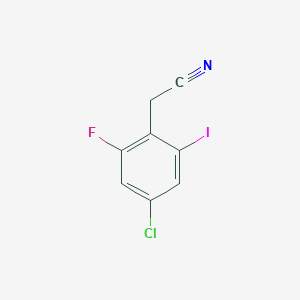
![methyl 3-iodo-1H-pyrazolo[4,3-b]pyridine-6-carboxylate](/img/structure/B13122441.png)
